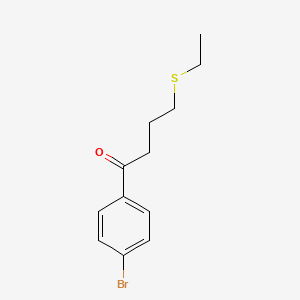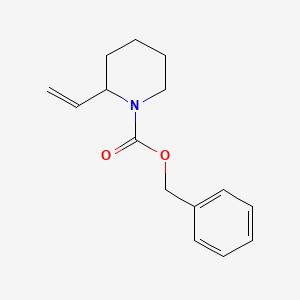![molecular formula C11H11BrO3 B15303980 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H11BrO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 1-(4-bromophenoxy)cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxycyclopropane: The 4-bromophenol is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-bromophenoxycyclopropane.
Formation of this compound: Finally, the 4-bromophenoxycyclopropane is reacted with chloroacetic acid in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
化学反应分析
Types of Reactions
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenoxycyclopropylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenoxycyclopropylacetic acid.
Substitution: Formation of amino or hydroxyl derivatives.
科学研究应用
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to study the effects of brominated phenoxy compounds on biological systems.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in its biological activity. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Bromophenoxyacetic acid: Similar structure but lacks the cyclopropyl group.
Phenoxyacetic acid: Lacks both the bromine atom and the cyclopropyl group.
Cyclopropylacetic acid: Lacks the bromophenoxy group.
Uniqueness
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is unique due to the presence of both the bromophenoxy and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
2-[1-(4-bromophenoxy)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
InChI 键 |
BMWPGQKHNXXNRW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC(=O)O)OC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B15303902.png)
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis](/img/structure/B15303907.png)


![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15303913.png)

![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate](/img/structure/B15303927.png)







